(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Dendron Synthesis Amide Coupling Reagent Optimization

Researchers developing conformationally constrained peptides face failed syntheses when using incorrect 4-aminoproline stereoisomers. The (2R,4S)-cis-D-proline configuration is essential for inducing specific turn motifs in peptidomimetics and dendronized polymers. - Defined (2R,4S) stereochemistry ensures precise turn-inducing conformation distinct from (2S,4R), (2S,4S), and (2R,4R) diastereomers - Validated coupling efficiency with PyBOP/HOBt for multigram-scale amide bond formation - Critical scaffold for α4β1 integrin-targeting cyclic peptidomimetics and CFTR corrector intermediates (e.g., ABBV-3748)

Molecular Formula C5H12Cl2N2O2
Molecular Weight 203.063
CAS No. 263407-17-6
Cat. No. B591594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride
CAS263407-17-6
Molecular FormulaC5H12Cl2N2O2
Molecular Weight203.063
Structural Identifiers
SMILESC1C(CNC1C(=O)O)N.Cl.Cl
InChIInChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1
InChIKeyYQEVKNLEXCXBHR-WTIKUKJPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride: Peptidomimetic Building Block


(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as (4S)-4-amino-D-proline, is a chiral, non-proteinogenic amino acid derivative belonging to the 4-aminoproline family. It is characterized by a pyrrolidine ring with a 2R-carboxyl and a 4S-amino substituent, resulting in a cis relationship between the two functional groups on the D-proline scaffold. This compound is primarily used as a conformationally rigid building block in peptide and peptidomimetic synthesis, where its defined stereochemistry imposes a specific turn-inducing conformation distinct from its diastereomers. [1]

Workflow Conformationally rigid peptidomimetic building block synthesis
Selection Logic cis-D-proline scaffold for turn-inducing motif research
Use Context Stereochemical-control study fit for dendron and organocatalyst design

Stereoisomer Specificity of (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride


The four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid (2S,4S; 2S,4R; 2R,4S; 2R,4R) are not functionally equivalent. The relative orientation of the carboxyl and amino groups dictates the conformation and thus the biological and physicochemical properties of the resulting peptides or peptidomimetics. Generic substitution with an incorrect isomer can lead to a complete loss of target binding affinity, altered metabolic stability, or failed synthesis. The (2R,4S) isomer, with its cis-D configuration, offers a unique conformational space that is critical for specific applications such as inducing turn motifs in dendronized polymers and organocatalysts, as demonstrated by differential coupling efficiencies in its synthesis. [1]

Target Isomer
Incorrect Substitution
Specific cis-D-proline conformation
Other diastereomer may shift target binding affinity
Optimized coupling with PyBOP/HOBt
Alternative isomer may require different reagents and reduce yield
Unique spatial orientation for turn motifs
Generic substitution can lead to failed synthesis or altered stability
Diastereomer mismatch risk: The (2S,4S), (2S,4R), and (2R,4R) isomers are not functionally interchangeable and may require specific validation.

Differentiation Evidence for (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride


Amide Coupling Reagent Preference for (2R,4S) Dendrons

In the solution-phase synthesis of diastereomeric tripeptidic second-generation dendrons, the coupling efficiency is highly dependent on the stereochemistry of the focal 4-aminoproline unit. The (2R,4S) isomer requires PyBOP/HOBt for optimal performance, while the (2S,4R) diastereomer performs best with pentafluorophenol active ester. This reagent specificity directly impacts synthetic feasibility and yield on multigram scale. [1]

Coupling reagent specificity
Head-to-head
PyBOP/HOBt is the preferred reagent for (2R,4S) dendron assembly
Reagent choice directly impacts synthetic feasibility and yield
Diverges from (2S,4R) which requires pentafluorophenol active ester
Dendron Synthesis Amide Coupling Reagent Optimization

Chiral HPLC Confirmation of (2R,4S) Dendron Purity

The optical purities of the key intermediates and final G2 dendrons bearing the (2R,4S) configuration were analyzed by chiral HPLC, confirming the successful retention of the desired stereochemistry throughout the multistep synthesis. This analytical verification ensures the (2R,4S) dendron is obtained as a single, well-defined diastereomer, which is critical for its intended applications in dendronized polymers and organocatalysis. [1]

Chiral purity confirmation
Head-to-head
Chiral HPLC verifies (2R,4S) dendron as a single diastereomer
Supports consistent conformation for SAR studies
Qualitative confirmation; specific ee% not reported
Chiral HPLC Optical Purity Diastereomer Control

Conformationally Rigid (2R,4S) Scaffold vs. Other Diastereomers

The 4-aminoproline scaffold imposes a highly rigid, compact conformation on the resulting dendrons. While all three diastereomeric dendrons (2S,4S), (2S,4R), and (2R,4S) are described as conformationally rigid, the specific spatial orientation of the (2R,4S) focal unit dictates a unique fold that makes it a distinct candidate for applications like dendronized polymers and organocatalysis. The rigidity is an inherent class property, but the precise geometry is stereochemistry-specific. [1]

Conformational rigidity
Class-level
Described as a compact, conformationally highly rigid structure
Rigidity is a class property; geometry is stereochemistry-specific
Source review: specific geometric advantage requires validation
Peptidomimetic Design Turn Induction Conformational Analysis

Application Scenarios for (2R,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride


Diastereomeric Dendron Synthesis for SAR Studies

Researchers constructing G2 tripeptidic dendrons for organocatalysis or dendronized polymers should specifically procure the (2R,4S) isomer when the design requires the cis-D-proline configuration at the focal point. The quantitative evidence shows that this diastereomer pairs optimally with PyBOP/HOBt for amide couplings, ensuring high yield and scalability (multigram scale). [1]

Constrained Peptidomimetics Targeting Integrin Receptors

The (2R,4S)-4-aminoproline scaffold is a critical component in the design of cyclic peptidomimetics targeting leukocyte integrins such as α4β1. The rigidity and defined stereochemistry of this isomer enable the precise presentation of pharmacophoric groups essential for agonist or antagonist activity. Substitution with an incorrect diastereomer could abrogate binding. [2]

CFTR Correctors for Cystic Fibrosis

4-Aminopyrrolidine-2-carboxylic acid derivatives, including the (2R,4S) isomer, have been identified as key intermediates in the synthesis of C2 correctors like ABBV-3748 for cystic fibrosis treatment. The defined stereochemistry is crucial for the biological activity of the final CFTR modulator, making this high-purity building block essential for medicinal chemistry campaigns. [3]

Application
Selection Property
Validation Focus
Diastereomeric dendron synthesis for SAR studies
Stereochemical-control context for cis-D-proline focal unit
Amide coupling reagent compatibility and multigram scalability
Constrained peptidomimetics targeting integrin receptors
Enantiomer-attribution review for pharmacophore presentation
Model-response interpretation for agonist or antagonist activity
CFTR corrector intermediate synthesis
High-purity building block with defined stereochemistry
End-product stereochemical integrity in medicinal chemistry campaigns

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